CA inhibitor 2

Enzyme inhibition Carbonic anhydrase IC50 comparison

CA inhibitor 2, designated as Compound 4H, is a small-molecule carbonic anhydrase (CA) inhibitor derived from the acetazolamide scaffold (molecular formula: C7H9N7O3S3; molecular weight: 335.39 g/mol). This compound belongs to the sulfonamide class of CA inhibitors and was developed through systematic mercaptan substitution at the methylene position adjacent to the carbonyl group of the acetazolamide core structure.

Molecular Formula C7H9N7O3S3
Molecular Weight 335.4 g/mol
Cat. No. B12389114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA inhibitor 2
Molecular FormulaC7H9N7O3S3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N
InChIInChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15)
InChIKeyAEJBYROBQLVJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA inhibitor 2 (Compound 4H): Acetazolamide-Derived Carbonic Anhydrase Inhibitor for Biochemical and Metabolic Research


CA inhibitor 2, designated as Compound 4H, is a small-molecule carbonic anhydrase (CA) inhibitor derived from the acetazolamide scaffold (molecular formula: C7H9N7O3S3; molecular weight: 335.39 g/mol) [1] [2]. This compound belongs to the sulfonamide class of CA inhibitors and was developed through systematic mercaptan substitution at the methylene position adjacent to the carbonyl group of the acetazolamide core structure [3]. CA inhibitor 2 demonstrates potent enzyme inhibition with an IC50 value of 0.033 ± 0.001 µM against CA enzyme, representing the most active compound within its synthesized analog series [3]. As a research-use-only biochemical tool, this compound is supplied at ≥98% purity as a solid [2].

Why CA inhibitor 2 Cannot Be Replaced by Other In-Class Carbonic Anhydrase Inhibitors


Carbonic anhydrase inhibitors exhibit substantial variability in potency, isoform selectivity, and structural validation across different compound series. Acetazolamide, the clinically approved reference CA inhibitor from which CA inhibitor 2 is derived, demonstrates markedly weaker inhibition (IC50 of 130 nM against hCA II) compared to CA inhibitor 2 (IC50 of 33 nM against CA enzyme) [1]. Among the seven active compounds in the same acetazolamide analog series, inhibitory activity varied by over 7-fold (IC50 range: 0.033–0.238 µM), underscoring that minor structural modifications yield large differences in potency [2]. Furthermore, CA inhibitors differ critically in their isoform selectivity profiles: SLC-0111 (U-104) preferentially inhibits tumor-associated CA IX/XII (Ki = 45.1 nM and 4.5 nM, respectively) with minimal activity against cytosolic isoforms [3], while hCAI/II-IN-6 selectively targets hCA II/VII (Ki = 4.9 nM and 6.5 nM, respectively) [4]. Substituting one CA inhibitor for another without accounting for these differences in potency, target isoform, and experimental validation context will yield non-comparable or misleading results.

CA inhibitor 2 (Compound 4H) Quantitative Differentiation Evidence vs. Acetazolamide and In-Class Analogs


Head-to-Head Potency Comparison: CA inhibitor 2 Demonstrates 3.9-Fold Greater Inhibitory Activity than Acetazolamide

CA inhibitor 2 (Compound 4H) exhibits substantially greater potency than the parent drug acetazolamide from which it was derived. In a direct cross-study comparison of enzyme inhibition data, CA inhibitor 2 achieved an IC50 value of 0.033 µM (33 nM) [1] [2], whereas acetazolamide demonstrates an IC50 of 130 nM against hCA II [3].

Enzyme inhibition Carbonic anhydrase IC50 comparison

Structure-Activity Relationship Differentiation: CA inhibitor 2 as the Most Potent Analog in Its Series (7.2-Fold Range)

Within the same acetazolamide analog series, CA inhibitor 2 (Compound 4H) is the most potent CA inhibitor. The series of seven active compounds (4c, 4d, 4e, 4g, 4h, 4i, 4j) exhibited a broad potency range from 0.033 µM to 0.238 µM, with CA inhibitor 2 at the lower (most potent) end of this spectrum [1].

Structure-activity relationship SAR Acetazolamide analogs

Validated Target Engagement: MD Simulation-Confirmed Stable Binding Interactions at Key Active Site Residues

CA inhibitor 2 (Compound 4H) has undergone rigorous computational validation of its binding mode, distinguishing it from analogs lacking such characterization. Molecular dynamics simulations over 100 ns demonstrated continuous interactions with critical CA enzyme active site residues including Thr199, Glu106, His96, His94, and His119 [1]. RMSD and RMSF parameters confirmed stable compound positioning within the enzyme active site throughout the simulation trajectory [1].

Molecular dynamics Binding stability Target engagement

Differentiation from Isoform-Selective Inhibitors: CA inhibitor 2 as a Pan-CA Activity Tool vs. SLC-0111 and hCAI/II-IN-6

Unlike clinically advanced isoform-selective inhibitors such as SLC-0111 (which preferentially inhibits tumor-associated CA IX/XII with Ki values of 45.1 nM and 4.5 nM, respectively, with minimal activity against CA I/II) [1] [2] or hCAI/II-IN-6 (which selectively inhibits hCA II and hCA VII with Ki values of 4.9 nM and 6.5 nM, respectively) , CA inhibitor 2 is characterized as a general CA enzyme inhibitor without reported isoform selectivity data. The published literature for CA inhibitor 2 reports only a single IC50 value (0.033 µM) against CA enzyme without isoform-specific profiling [3].

Isoform selectivity CA IX/XII hCA II

Optimal Research and Procurement Applications for CA inhibitor 2 (Compound 4H)


Biochemical Characterization of Carbonic Anhydrase-Dependent Reactions Requiring Enhanced Potency over Acetazolamide

CA inhibitor 2 is suitable for enzyme kinetics and biochemical pathway studies where CA inhibition is required and acetazolamide provides insufficient potency. The compound's 3.9-fold greater inhibitory activity (IC50 = 33 nM vs. 130 nM for acetazolamide) enables effective CA inhibition at lower molar concentrations [1] , reducing potential solubility limitations or solvent interference in aqueous enzyme assay systems. This is particularly relevant for stopped-flow CO2 hydrase assays and spectrophotometric enzyme activity measurements requiring robust CA suppression.

Structure-Activity Relationship Studies and Acetazolamide Analog Library Construction

As the most potent compound (IC50 = 0.033 µM) within a systematically characterized series of seven active acetazolamide analogs spanning a 7.2-fold potency range (0.033–0.238 µM) [1], CA inhibitor 2 serves as an essential reference compound for SAR investigations of CA inhibitors. Researchers constructing acetazolamide-derived compound libraries or conducting medicinal chemistry optimization programs should include this compound as the potency benchmark against which new analogs are compared. The published molecular dynamics validation at 100 ns [1] further supports its utility as a structurally validated reference for computational docking and binding mode studies.

General CA Enzyme Inhibition for Exploratory Phenotypic Screening

CA inhibitor 2 is appropriate for phenotypic screening and exploratory cell-based assays requiring general CA inhibition without isoform-specific targeting. Unlike SLC-0111 (CA IX/XII-selective) or hCAI/II-IN-6 (CA II/VII-selective), CA inhibitor 2 lacks characterized isoform selectivity [1] [2], making it suitable for initial pathway interrogation or target identification studies where the specific CA isoform responsible for an observed phenotype has not yet been defined. Researchers should interpret positive hits from such screens as evidence of CA-dependence generally and follow up with isoform-selective inhibitors (e.g., SLC-0111 for CA IX/XII, hCAI/II-IN-6 for CA II/VII) to delineate the specific isoform involved.

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